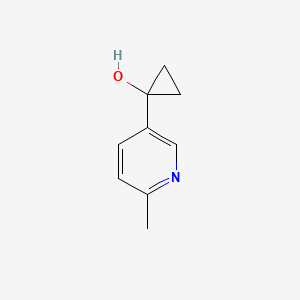
3-(1-Naphthyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Naphthyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a naphthyl group at the third position. Piperidines are known for their significant roles in medicinal chemistry, serving as core structures in various pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(1-Naphthyl)piperidine involves the condensation of β-naphthol with piperidine under reflux conditions. Another approach is the reaction of β-bromonaphthalene with piperidine in the presence of a base such as sodium amide .
Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions: 3-(1-Naphthyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthyl-substituted piperidones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the naphthyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Sodium amide or other strong bases are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and piperidones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(1-Naphthyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It serves as a building block in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 3-(1-Naphthyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances its binding affinity to these targets, leading to various physiological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
類似化合物との比較
Piperidine: A simpler analog without the naphthyl group.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Quinoline: A bicyclic compound with a nitrogen atom in one of the rings.
Uniqueness: 3-(1-Naphthyl)piperidine is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore in drug design, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
3-naphthalen-1-ylpiperidine |
InChI |
InChI=1S/C15H17N/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13/h1-3,5-6,8-9,13,16H,4,7,10-11H2 |
InChIキー |
WFIGZOLXTMXGGX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)





![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)





